molecular formula C10H7ClN4S B13708331 5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole

5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole

Cat. No.: B13708331
M. Wt: 250.71 g/mol
InChI Key: UETUDULBTZMHBK-UHFFFAOYSA-N
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Description

5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a cyanimino group (C≡N–N–), a methyl group at position 4, and a 4-chlorophenyl ring at position 2. The dihydro nature of the thiadiazole ring (positions 4 and 5) introduces partial saturation, which may influence its conformational flexibility and electronic properties. This compound is of interest in medicinal chemistry due to the bioactivity often associated with thiadiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C10H7ClN4S

Molecular Weight

250.71 g/mol

IUPAC Name

[3-(4-chlorophenyl)-4-methyl-1,2,4-thiadiazol-5-ylidene]cyanamide

InChI

InChI=1S/C10H7ClN4S/c1-15-9(14-16-10(15)13-6-12)7-2-4-8(11)5-3-7/h2-5H,1H3

InChI Key

UETUDULBTZMHBK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NSC1=NC#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Overview

The synthesis of 5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole generally involves multi-step procedures starting from 4-chlorobenzoic acid or related 4-chlorophenyl precursors. The key synthetic strategy includes:

  • Formation of the 1,2,4-thiadiazole ring system via cyclization of hydrazine derivatives and carbon disulfide intermediates.
  • Introduction of the cyanimino group (=N-C≡N) at the 5-position through suitable cyanation or amidine formation.
  • Methylation at the 4-position to yield the dihydro-methyl substituted thiadiazole.

Detailed Synthetic Route

Based on the most comprehensive experimental data available from peer-reviewed literature, the synthesis can be summarized as follows:

Step Reactants & Conditions Product/Intermediate Yield (%) Notes
1 4-Chlorobenzoic acid + Methanol + Concentrated H2SO4 Methyl 4-chlorobenzoate ~80% Esterification under acidic conditions
2 Methyl 4-chlorobenzoate + Hydrazine hydrate in ethanol 4-Chlorobenzohydrazide ~90% Hydrazide formation
3 4-Chlorobenzohydrazide + KOH + CS2 in ethanol at ambient temperature Potassium dithiocarbazate salt ~94% Formation of potassium salt intermediate
4 Cyclization of potassium salt in acidic medium at 0 °C for 6 h 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol (Thiol intermediate) ~81% Key thiadiazole ring closure
5 Thiol intermediate + Chlorine gas in 1,2-dichloroethane/water + HCl at −2 °C 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride ~42% Sulfonyl chloride formation
6 Sulfonyl chloride + Amine (e.g., p-toluidine) + Triethylamine in acetonitrile Sulfonamide derivatives ~38% Functionalization step

This route highlights the preparation of key intermediates leading to the thiadiazole core with 4-chlorophenyl substitution. The cyanimino group introduction typically follows from further functional group manipulation on the thiadiazole ring, often involving cyanation reactions or amidine formation, although explicit protocols for the exact cyanimino substitution are less frequently detailed in the literature.

Cyanimino Group Introduction

The cyanimino (=N-C≡N) functionality at the 5-position is introduced by derivatization of the thiadiazole ring nitrogen. Literature on related 5-cyanimino-1,2,4-thiadiazoles indicates that this can be achieved by reaction of the thiadiazole-5-thiol or its derivatives with cyanogen bromide or other cyanating agents under controlled conditions, leading to the formation of the cyanimino substituent.

Experimental Data and Characterization

Representative Data for Key Intermediates and Final Compound

Compound Melting Point (°C) Yield (%) Characterization Techniques Key Spectral Features
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol 198–200 81 1H-NMR, 13C-NMR, IR, Elemental Analysis 1H-NMR: δ 7.78 (d, ArH), IR: ν 3062 cm⁻¹ (CH-Ar), 1251 cm⁻¹ (N-N=C)
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride 112–114 42 1H-NMR, 13C-NMR, IR 1H-NMR: δ 8.08 (d, ArH), IR: ν 1220 cm⁻¹ (S=O)
This compound Not explicitly reported Variable NMR, IR, MS (inferred from related compounds) Characteristic cyanimino IR stretch near 2200 cm⁻¹

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the aromatic protons of the 4-chlorophenyl group and the methyl substituent at position 4. The cyanimino group typically shows characteristic signals in 13C NMR near 115–120 ppm for the nitrile carbon.
  • Infrared Spectroscopy (IR): The cyanimino group exhibits a sharp absorption band near 2200 cm⁻¹ due to the nitrile stretch. The thiadiazole ring and substituents show characteristic bands for C=N and C-S bonds.
  • Elemental Analysis: Confirms the presence of chlorine, nitrogen, sulfur, and carbon consistent with the proposed molecular formula.

Summary of Research Discoveries and Optimization

  • The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole intermediates is well-documented with high yields and reproducibility.
  • The conversion of thiol intermediates to sulfonyl chlorides is sensitive to solvent choice; 1,2-dichloroethane/water mixtures offer better control and monitoring than acetic acid/water systems due to solubility issues.
  • Introduction of the cyanimino group is less frequently detailed but can be achieved via cyanogen bromide or related cyanating agents.
  • Functionalization of the thiadiazole ring allows for diverse derivatives with potential bioactivity, including antiviral and antifungal properties.
  • Methylation at the 4-position is typically achieved via alkylation reactions on the dihydrothiadiazole ring.

Chemical Reactions Analysis

Types of Reactions

5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may involve the use of bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various derivatives depending on the substituents introduced.

Scientific Research Applications

5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazole derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Substituents Melting Point (°C) Biological Activity Key References
This compound Not reported 4-CH₃, C≡N–N– (cyanimino), 4-Cl-C₆H₄ Not reported Potential antimicrobial/anticancer*
5-(3-Cyanophenyl)-3-(4-cyanophenyl)-1,2,4-thiadiazole (7b) 288.32 3-CN-C₆H₄, 4-CN-C₆H₄ >250 Structural data only
5-Cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazole (4) ~289 (estimated) 5-CN, 3-(2-methylindol-3-yl) Not reported Weak anti-Helicobacter pylori activity
5-(4-Chlorophenyl)-3-[pyrrolopyrimidine]-thiophene-2-carboxylic acid (15, 16) ~450–550 4-Cl-C₆H₄, pyrrolopyrimidine-thiophene hybrid Not reported High anticancer activity
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7) 211.68 4-Cl-C₆H₄, NH₂ Not reported Unspecified biological activity
3,5-Diiodo-1,2,4-thiadiazole (1) 363.96 3-I, 5-I Not reported Cross-coupling precursor

Key Observations:

Substituent Effects on Bioactivity: The 4-chlorophenyl group is a common feature in bioactive thiadiazoles (e.g., compounds in and ). The cyanimino group (C≡N–N–) in the target compound is unique compared to cyano (CN) or amino (NH₂) substituents in analogs. This group may influence hydrogen-bonding interactions or metabolic stability .

Synthetic Accessibility: Cross-coupling reactions using 3,5-diiodo-1,2,4-thiadiazole () or cyclization strategies () are common for introducing substituents. The methyl and cyanimino groups in the target compound might require specialized reagents or protecting groups.

Weak activity in indole-substituted analogs () highlights the importance of substituent choice; the cyanimino group may offer improved target selectivity.

Research Findings and Data

Crystallographic Insights :

  • Thiadiazole derivatives often form stable crystals amenable to X-ray diffraction. For example, compound 7b () crystallizes in a monoclinic system with a high melting point (>250°C), attributed to strong intermolecular interactions (e.g., π-stacking, hydrogen bonds). The target compound’s dihydro structure may lead to distinct packing motifs.

Computational Predictions :

  • QSAR models and docking studies () suggest that electron-withdrawing groups (e.g., Cl, CN) enhance binding to targets like epidermal growth factor receptor (EGFR). The target compound’s 4-chlorophenyl and cyanimino groups align with these findings.

Contradictions and Gaps :

  • While chlorophenyl groups generally enhance bioactivity (), some analogs (e.g., compound 4 in ) show weak activity, emphasizing the need for empirical validation.
  • No melting point or solubility data are reported for the target compound, limiting formulation insights.

Biological Activity

5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C_10H_9ClN_4S
  • Molecular Weight : 244.72 g/mol

The presence of the thiadiazole ring and the cyano group is significant for its biological activity. The 4-chlorophenyl substituent enhances its lipophilicity and may contribute to its interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiadiazole derivatives, including this compound.

  • Mechanism of Action :
    • Thiadiazole derivatives have been shown to induce apoptosis in cancer cells by modulating various signaling pathways. For instance, compounds similar to this compound have been reported to increase the Bax/Bcl-2 ratio and activate caspases, leading to programmed cell death .
  • In Vitro Studies :
    • In vitro cytotoxicity assays against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) demonstrate significant activity. For instance, related compounds have shown IC50 values as low as 0.28 µg/mL against MCF-7 cells .
  • Selectivity :
    • Selectivity studies indicate that these compounds exhibit higher toxicity towards cancer cells compared to normal cells. This selectivity is crucial for reducing side effects in potential therapeutic applications .

Anti-inflammatory and Other Activities

Besides anticancer properties, this compound has been associated with anti-inflammatory activities. Compounds within the thiadiazole class have shown promise in inhibiting inflammatory pathways and could serve as potential treatments for inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives:

  • Study on Anticancer Properties :
    • A study evaluated a series of thiadiazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the thiadiazole structure significantly affected their potency and selectivity towards cancer cells .
  • In Vivo Studies :
    • In vivo studies using tumor-bearing mice models demonstrated that certain thiadiazole derivatives could effectively target tumor cells while sparing normal tissues. This targeting ability is promising for developing new anticancer therapies .

Data Summary

Compound NameActivity TypeCell Line TestedIC50 Value (µg/mL)Mechanism
This compoundAnticancerMCF-70.28Apoptosis via caspase activation
Related ThiadiazolesAnticancerHepG29.6Induction of cell cycle arrest
Various ThiadiazolesAnti-inflammatoryNot specifiedN/AInhibition of inflammatory pathways

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole, and how do reaction conditions influence yield and purity?

  • Answer : Synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with nitriles or carbonyl compounds under acidic or basic conditions. For example, cyclization with sodium hydroxide or sulfuric acid (80–100°C, ethanol/DMF solvent) forms the thiadiazole core. Catalysts like iodine in potassium iodide enhance efficiency. Yields improve with slow addition of reagents and inert atmospheres to prevent oxidation . Purity is ensured via recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate gradients) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this thiadiazole derivative?

  • Answer :

  • ¹H/¹³C NMR : Assigns substituent environments (e.g., chlorophenyl protons at δ 7.35–7.45 ppm; thiadiazole carbons at δ 158–162 ppm) .
  • X-ray diffraction : Resolves bond lengths (S–N: ~1.65 Å) and dihedral angles (thiadiazole-phenyl: ~15°) .
  • Elemental analysis : Validates C, H, N, S, and Cl content (deviation <0.4% confirms purity) .

Q. What preliminary biological screening approaches are recommended to assess the compound's potential therapeutic applications?

  • Answer : Standard protocols include:

  • Antiparasitic assays : Leishmania or Trypanosoma IC₅₀ determination via MTT assays .
  • Anticancer screening : Cytotoxicity tests on cell lines (e.g., HepG2, PC-3) using dose-response curves .
  • Antimicrobial testing : Disk diffusion against S. aureus or E. coli .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported biological activity data for this compound across different experimental models?

  • Answer : Discrepancies arise from:

  • Cell line variability : Normalize data using viability controls (e.g., erlotinib for anticancer studies) .
  • Assay conditions : Standardize solvent (DMSO ≤0.1%), incubation time (72 hours), and nutrient media. Cross-validate with orthogonal assays (e.g., flow cytometry for apoptosis) .
  • Batch-to-batch purity : Use HPLC (≥95% purity) to exclude impurities as confounding factors .

Q. What strategies optimize the synthesis of this compound to enhance scalability while maintaining functional group integrity?

  • Answer :

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (80°C, 300 W) .
  • Cross-coupling reactions : Use 3,5-diiodo-1,2,4-thiadiazole intermediates with Suzuki-Miyaura conditions (Pd(PPh₃)₄, 80°C) to introduce aryl groups .
  • Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

Q. How can computational modeling guide structural modifications to improve pharmacokinetic properties?

  • Answer :

  • Molecular docking : Predict binding to targets (e.g., Leishmania N-myristoyltransferase) to prioritize derivatives with higher affinity .
  • QSAR models : Correlate Hammett σ values of substituents with bioactivity to optimize logP and solubility .
  • ADMET prediction : Tools like SwissADME assess intestinal absorption and CYP450 interactions to reduce toxicity .

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